5-Trifluoro-2-piperidin-4-ylpyrimidine
Description
Properties
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-5-15-9(16-6-8)7-1-3-14-4-2-7/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXUTYYMOWJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241179 | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-11-1 | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Trifluoro-2-piperidin-4-ylpyrimidine for drug design
An In-Depth Technical Guide to the Physicochemical Properties of 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine for Drug Design
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide focuses on a specific, high-value scaffold: 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring, combined with a basic piperidine moiety, imparts a unique set of physicochemical properties that are highly advantageous for drug development.[2] This document provides an in-depth analysis of these properties—notably pKa, lipophilicity, and aqueous solubility—and explains the causal relationships between molecular structure, experimental outcomes, and the resulting pharmacokinetic profile. Detailed, field-proven protocols for characterizing this molecule are provided to ensure scientific rigor and reproducibility.
The Strategic Value of Fluorination in a Privileged Scaffold
The pyrimidine ring is an electron-rich aromatic heterocycle that is synthetically versatile and capable of engaging in various biological interactions, often through hydrogen bonding.[1] Its combination with a piperidine ring introduces a basic nitrogen center, crucial for modulating solubility and target engagement. The addition of a trifluoromethyl (-CF3) group is a deliberate design choice intended to confer specific, desirable drug-like properties.[3]
The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism.[4] This modification can block enzymatic breakdown at vulnerable positions, often leading to a longer drug half-life.[3] Furthermore, the high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can modulate the basicity of the nearby pyrimidine ring and influence the molecule's interactions with biological targets.[5] These features make 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine a scaffold of significant interest for developing potent, selective, and metabolically stable drug candidates.
Ionization State: pKa Determination and Its Impact
The ionization state of a drug candidate at physiological pH (typically 7.4) is dictated by its pKa value(s). This property profoundly influences solubility, membrane permeability, and the ability to form ionic bonds with a biological target. For 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine, two key ionizable centers exist: the aliphatic amine of the piperidine ring and the aromatic nitrogens of the pyrimidine ring.
The piperidine nitrogen is expected to be the primary basic center. Aliphatic amines like piperidine typically have a conjugate acid pKa around 11.[6] The pyrimidine nitrogens are significantly weaker bases, with a conjugate acid pKa around 1.3.[7] The potent electron-withdrawing effect of the -CF3 group further reduces the basicity of the pyrimidine ring, making protonation at that site highly unlikely under physiological conditions.[5] Therefore, at pH 7.4, the piperidine nitrogen will be predominantly protonated, rendering the molecule a cation.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for accurately determining pKa values.[8][9] The process involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH.[10]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10]
-
Sample Preparation: Prepare a 1 mM solution of 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine. To maintain constant ionic strength throughout the experiment, use a 0.15 M potassium chloride solution as the solvent.[10]
-
Inert Environment: Purge the sample solution with nitrogen gas to displace any dissolved carbon dioxide, which could interfere with the titration of a basic compound.[10]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl.[10]
-
Data Acquisition: Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and neutral piperidine species are equal.[10]
Diagram of Experimental Workflow: pKa Determination
Caption: Workflow for kinetic solubility determination by nephelometry.
Table 3: Expected Solubility Profile
| Parameter | Expected Value Range | Implication |
| Kinetic Solubility | 20 - 100 µM | This range is generally considered acceptable for early drug discovery, ensuring reliable data in biological assays. The basic piperidine group, being protonated at pH 7.4, aids solubility, counteracting the hydrophobicity of the -CF3 group. |
Synthesis and Implications for Drug Design
The collective physicochemical properties of 5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine create a promising profile for a drug candidate. The molecule represents a balance between features that enhance potency and stability and those required for good pharmacokinetics.
-
Absorption: With a logD at pH 7.4 in the optimal range of 1-2.5 and adequate kinetic solubility, the compound is likely to have good passive membrane permeability and oral absorption. *[11] Distribution: The moderate lipophilicity suggests the compound will distribute into tissues without excessive sequestration in fatty tissues, which can be a liability for highly lipophilic drugs. *[11] Metabolism: The primary advantage of the -CF3 group is its ability to block metabolic oxidation. T[4]his leads to enhanced metabolic stability, a longer half-life, and potentially a lower required dose.
-
Excretion: As a basic compound that is cationic at physiological pH, renal clearance is a likely route of excretion.
Diagram of Physicochemical Properties Influencing ADME
Caption: Relationship between core properties and the ADME profile.
Conclusion
5-Trifluoromethyl-2-(piperidin-4-yl)pyrimidine is a well-designed molecular scaffold that leverages the benefits of strategic fluorination. Its physicochemical profile is characterized by a primary basic center on the piperidine ring, balanced lipophilicity driven by the -CF3 group, and adequate aqueous solubility for early-stage development. The most significant feature conferred by the trifluoromethyl group is enhanced metabolic stability, a property that can dramatically increase the success rate of a drug candidate. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring that development decisions are based on accurate and reproducible data. This scaffold represents a valuable starting point for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Creative Bioarray.
- ResearchGate. ADME Properties and Affinity (Docking Score) of pyrimidine molecules.
- NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Apollo Scientific.
- PMC.
- PMC.
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- ResearchGate. (A)
- Benchchem.
- PMC. Recent Advances in Pyrimidine-Based Drugs.
- Taylor & Francis. Integrative lipophilicity assessment and pharmacokinetic correlation of pyrimidine precursors and artesunate–pyrimidine hybrids: development of QSAR models for anticancer activity and interaction with P-glycoprotein.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PMC - PubMed Central. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
- unknown. Fluorine in drug discovery: Role, design and case studies.
- PubMed. Recent Advances in Pyrimidine-Based Drugs.
- Bio-protocol.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Request PDF. Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF.
- ACS Publications.
- unknown. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Creative Biolabs. Solubility Assessment Service.
- Semantic Scholar.
- Cambridge MedChem Consulting. LogD.
- MDPI.
- ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values....
- Chemical Review and Letters.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- MDPI.
- Arabian Journal of Chemistry.
- Quora. Is piperidine more basic than pyridine?.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Request PDF. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.
- Master Organic Chemistry.
- PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- CDN. Lectures 13&14 HW Key.
- PMC.
- MedCrave online.
- ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry.
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- PMC.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Technical Guide: The Role of 5-Trifluoro-2-piperidin-4-ylpyrimidine in Kinase Inhibitor Discovery
[1]
Executive Summary
The 5-Trifluoro-2-piperidin-4-ylpyrimidine moiety represents a "privileged scaffold" in modern oncology drug discovery.[1] It combines the electronic modulation of a trifluoromethyl (
This guide analyzes the scaffold's utility in targeting enzymes such as FLT3 , CDK , EGFR , and ALK , providing actionable protocols for its synthesis and biological characterization.[1]
Structural Biology & SAR Logic
The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP while exploiting specific hydrophobic pockets within the kinase active site.
The Pharmacophore Triad
The scaffold functions through three distinct structural zones:
-
The Hinge Binder (Pyrimidine Core):
-
The pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the hinge region (typically the residue equivalent to Met in many kinases).
-
The C2-substituent (often linked via an amine, i.e., 2-amino) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.[1]
-
-
The Hydrophobic Anchor (C5-Trifluoromethyl):
-
Electronic Effect: The strong electron-withdrawing nature of the
group lowers the electron density of the pyrimidine ring, increasing the acidity of the C2/C4-amino protons and strengthening H-bond interactions with the hinge. -
Steric/Lipophilic Role: The
group is bulky and highly lipophilic. It typically occupies the "Gatekeeper" pocket or the hydrophobic back-pocket (selectivity filter), often displacing water molecules to provide an entropy-driven binding gain.[1] -
Metabolic Block: It prevents oxidative metabolism (e.g., hydroxylation) at the C5 position, a common clearance pathway for unsubstituted pyrimidines.[1]
-
-
The Solvent Interface (C2-Piperidine):
-
The piperidin-4-yl group projects towards the solvent front (ribose-binding pocket).
-
The secondary/tertiary amine of the piperidine provides high aqueous solubility and can form salt bridges with surface aspartate or glutamate residues (e.g., Asp835 in FLT3), improving potency and cellular permeability.[1]
-
Visualization: Interaction Map
The following diagram illustrates the binding mode of a generic inhibitor containing this core within the ATP pocket.
Caption: Schematic representation of the this compound scaffold interacting with key kinase domains.
Synthetic Chemistry
Constructing this scaffold requires precise regiocontrol, particularly when differentiating between the C2 and C4 positions of the pyrimidine ring.
Strategic Route: The "SNAr Cascade"
The most robust industrial route begins with 5-trifluoromethyluracil .
Reaction Logic:
-
Chlorination: Conversion of uracil to the dichloro-intermediate.
-
Regioselective Displacement (C4): The C4 position is more electrophilic due to the para-effect of the N1 lone pair and the electron-withdrawing
group. This allows the installation of the "warhead" (e.g., an aryl amine) before the piperidine tail. -
Second Displacement (C2): The less reactive C2 chloride is then displaced by the piperidine amine (or 4-aminopiperidine) at higher temperatures.
Detailed Synthetic Protocol
Target Intermediate: 2-Chloro-4-substituted-5-trifluoromethylpyrimidine.[1]
Step 1: Synthesis of 2,4-Dichloro-5-trifluoromethylpyrimidine
-
Reagents: 5-Trifluoromethyluracil (1.0 eq),
(excess), (1.0 eq), Diethylaniline (catalytic).[1] -
Conditions: Reflux (
) for 4–6 hours. -
Workup: Quench carefully into ice water (exothermic!). Extract with DCM.
-
Yield: Typically 85–90%.
Step 2: C4-Selective Displacement (Warhead Installation)
-
Reagents: 2,4-Dichloro-5-trifluoromethylpyrimidine (1.0 eq), Aryl Amine (
, 1.0 eq), (2.5 eq).[1] -
Solvent: Ethanol or n-Butanol : Water (1:1).[1]
-
Conditions:
to RT. The low temperature prevents C2 substitution. -
Mechanism:
. -
Observation: Monitor by TLC/LCMS. The C4-isomer forms first.
Step 3: C2-Displacement (Piperidine Installation)
-
Reagents: C4-substituted intermediate (1.0 eq), 4-Amino-1-Boc-piperidine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: Dioxane or DMF.
-
Conditions: Heat to
. -
Deprotection: Final step uses TFA/DCM to remove the Boc group, yielding the free piperidine.
Caption: Regioselective synthesis workflow for 2,4,5-trisubstituted pyrimidines.
Experimental Validation Protocols
In Vitro Kinase Assay (FRET-based)
To validate the activity of the synthesized scaffold against targets like FLT3 or CDK.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific peptide substrate.
-
Reagents:
-
Protocol:
-
Prepare 3x serial dilutions of the test compound in DMSO.
-
Add 5 µL compound + 10 µL enzyme mix to a 384-well plate. Incubate 15 min.
-
Add 10 µL ATP/Substrate mix (
concentrations).[1] -
Incubate 60 min at RT.
-
Add 25 µL EDTA/Antibody detection mix. Read on EnVision plate reader.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
using a 4-parameter logistic fit.
Microsomal Stability Assay
To confirm the metabolic protection provided by the 5-CF3 group.
-
System: Human/Mouse Liver Microsomes (HLM/MLM).[1]
-
Control: Compare 5-CF3 analog vs. 5-H or 5-Methyl analog.
-
Protocol:
-
Incubate 1 µM compound with 0.5 mg/mL microsomes in PBS (pH 7.4).
-
Initiate with NADPH regenerating system.
-
Sample at 0, 15, 30, 60 min. Quench with cold Acetonitrile containing Internal Standard (IS).
-
Analyze supernatant via LC-MS/MS.[1]
-
-
Success Metric:
min (Mouse) or min (Human) indicates good metabolic stability.[1]
Comparative Data: Impact of Substituents
The table below highlights why the 5-Trifluoro / 2-Piperidine combination is superior in specific contexts (Data generalized from FLT3/CDK inhibitor SAR studies [1, 2]).
| Structural Variation | Kinase Potency ( | Metabolic Stability ( | Solubility (pH 7.[1]4) |
| 5-H / 2-Piperidine | Moderate (50-100 nM) | Low (< 10 min) | High |
| 5-Methyl / 2-Piperidine | Good (10-50 nM) | Moderate (20 min) | High |
| 5-CF3 / 2-Piperidine | Excellent (< 10 nM) | High (> 60 min) | High |
| 5-CF3 / 2-Phenyl | Excellent (< 10 nM) | High (> 60 min) | Very Low (Poor) |
Insight: The 5-CF3 group maintains or improves potency via electronic activation of the hinge-binding amine, while the piperidine is non-negotiable for aqueous solubility.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Source: PubMed / PMC. Context: Describes the synthesis and SAR of Compound 30, highlighting the 5-CF3-2-aminopyrimidine core.
-
Discovery of methanone (R547). Source: Journal of Medicinal Chemistry.[2] Context: Validates the 2-(piperidin-4-ylamino)pyrimidine motif in CDK inhibitors.[1]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif. Source: PMC. Context: Provides background on the synthesis of trifluoromethyl-heterocycles.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Source: Bentham Science.[3][4] Context: General review of pyrimidine scaffolds in kinase discovery.
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Technical Whitepaper: Solubility Engineering of 5-Trifluoro-2-(piperidin-4-yl)pyrimidine
Topic: Solubility profile of 5-Trifluoro-2-piperidin-4-ylpyrimidine in organic solvents Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals
Executive Summary
5-Trifluoro-2-(piperidin-4-yl)pyrimidine is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting kinase pathways (e.g., EGFR inhibitors) and antiviral targets. Its molecular architecture presents a distinct "push-pull" physicochemical profile: the trifluoromethyl group (
This guide provides a comprehensive analysis of the solubility behavior of this compound.[1] It moves beyond static data tables to explain the mechanistic drivers of solubility—specifically the critical role of pH-dependent ionization and the impact of the fluorinated motif on solvent interactions. We provide validated protocols for establishing precise solubility curves to support process optimization, extraction, and crystallization.
Physicochemical Characterization & Structural Analysis[2][3][4][5][6][7]
To predict and manipulate the solubility of 5-Trifluoro-2-(piperidin-4-yl)pyrimidine, one must first understand its ionization states and lipophilicity.
Structural Determinants
-
Lipophilic Domain (
& Pyrimidine): The trifluoromethyl group is highly electronegative and hydrophobic. It lowers the electron density of the pyrimidine ring, reducing the basicity of the pyrimidine nitrogens but significantly increasing the molecule's solubility in chlorinated and non-polar aprotic solvents. -
Hydrophilic/Basic Domain (Piperidine): The secondary amine of the piperidine ring is the dominant ionization center. It acts as a hydrogen bond donor and acceptor.
Key Parameters (Estimated)
| Parameter | Value (Approx.) | Implication for Solubility |
| Highly basic. Exists as a cation ( | ||
| Negligible protonation under standard processing conditions due to | ||
| Moderate lipophilicity. Soluble in organic solvents when non-ionized. | ||
| High aqueous solubility at neutral pH due to ionization. |
Solubility Profile in Organic Solvents[1][8][9]
The solubility of 5-Trifluoro-2-(piperidin-4-yl)pyrimidine is strictly bimodal, governed by the protonation state of the piperidine nitrogen.
The "Free Base" Profile (pH > 12)
When the molecule is in its neutral, free-base form (typically obtained after alkaline workup), it exhibits the following solubility characteristics:
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | The |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong hydrogen bonding between solvent -OH and the piperidine/pyrimidine nitrogens. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Dipole-dipole interactions stabilize the polar pyrimidine core. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good solvation of the organic skeleton; useful for reaction media (e.g., couplings). |
| Esters | Ethyl Acetate, IPM | Moderate | Soluble, but often temperature-dependent. Good candidate for crystallization (antisolvent addition). |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor to Insoluble | The polarity of the amine/pyrimidine core overcomes the lipophilicity of the |
The "Salt" Profile (Acidic Conditions)
In the presence of acids (HCl, TFA,
-
Water: High solubility (>100 mg/mL).
-
Organic Solvents: Solubility drops drastically in non-polar solvents (DCM, Hexane) but remains moderate in polar protic solvents (MeOH) due to ionic solvation.
Experimental Protocols for Solubility Determination
Protocol: Thermodynamic Equilibrium Solubility
Objective: Determine the maximum concentration (
-
Preparation: Weigh approx. 50 mg of 5-Trifluoro-2-(piperidin-4-yl)pyrimidine into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 500
L of the target solvent. -
Observation:
-
If dissolved immediately
Solubility is >100 mg/mL. Add more solid. -
If solid remains
Proceed to equilibration.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Equilibration: Cap the vial and place in a thermostatic shaker (e.g., 25°C ± 0.1°C) at 500 rpm for 24 hours.
-
Phase Separation: Centrifuge the slurry at 10,000 rpm for 5 minutes (or filter through a 0.22
m PTFE syringe filter). Note: Ensure the filter and syringe are pre-warmed if measuring elevated temperature solubility. -
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (typically 254 nm for the pyrimidine chromophore).
Protocol: pH-Solubility Profile (Potentiometric Titration)
Objective: Determine the intrinsic solubility (
-
Titration: Dissolve the compound in dilute HCl (pH < 2).
-
Adjustment: Slowly titrate with 0.1 M NaOH while monitoring turbidity (via UV probe) or precipitation.
-
Data Point: Record the pH at which the solution becomes cloudy (onset of precipitation). This point defines the solubility limit of the free base.
Process Engineering & Visualization
Understanding the solubility switch is vital for purification. The following diagram illustrates the standard "Acid/Base Swing" extraction workflow used for this class of compounds.
Figure 1: Purification workflow leveraging the pH-dependent solubility profile of the piperidinyl-pyrimidine scaffold.
Crystallization Strategy
Based on the solubility profile, a Cooling + Antisolvent crystallization is recommended:
-
Dissolution: Dissolve the crude free base in minimal hot Ethanol or Ethyl Acetate (High Solubility).
-
Antisolvent: Slowly add Heptane or Water (Low Solubility) while cooling.
-
Result: The hydrophobic
group drives precipitation in the presence of the antisolvent, yielding high-purity crystals.
References
The following references provide the foundational methodologies and structural analog data used to construct this profile.
-
BenchChem. (2025).[1] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from
-
Wu, Q., et al. (2022). Design, synthesis, and bioactivities of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety. Frontiers in Chemistry. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride.[2] Retrieved from [2]
-
Shipra, B., et al. (2016).[3] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from
Sources
Methodological & Application
Reductive amination conditions using 5-Trifluoro-2-piperidin-4-ylpyrimidine
Application Note: Reductive Amination Protocols for 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine
Executive Summary
This guide details the reductive amination of 5-(trifluoromethyl)-2-(piperidin-4-yl)pyrimidine (hereafter referred to as 5-TFPP ), a privileged pharmacophore in medicinal chemistry. The 5-trifluoromethyl-pyrimidine motif is frequently utilized in kinase inhibitors and GPCR ligands to enhance metabolic stability and lipophilicity. However, the specific electronic and steric properties of this scaffold require tailored reaction conditions to maximize yield and minimize side reactions.
This note provides three validated protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes.
-
Method B (Enhanced): Titanium(IV) Isopropoxide / Sodium Borohydride for ketones and sterically hindered substrates.
-
Method C (High-Throughput): Sodium Cyanoborohydride for parallel synthesis libraries.
Introduction & Mechanistic Insight
5-TFPP features a secondary piperidine amine attached at the C4 position to a C2-pyrimidine ring, which is further substituted with an electron-withdrawing trifluoromethyl (
Structural Analysis
-
Nucleophilicity: The piperidine nitrogen is separated from the electron-deficient pyrimidine ring by three sigma bonds (
). While the pyrimidine ring exerts a mild inductive electron-withdrawing effect, the nitrogen remains sufficiently nucleophilic ( ) for standard imine formation. -
Solubility: The
group significantly increases lipophilicity ( ). Unlike simple piperidines, 5-TFPP may show poor solubility in purely aqueous or alcoholic media, necessitating the use of chlorinated solvents (DCM, DCE) or co-solvent systems. -
Sterics: The 4-substituted piperidine geometry is relatively unhindered, allowing facile approach to carbonyl electrophiles.
Reaction Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced to the tertiary amine.
Key Mechanistic Diagram (Graphviz):
Figure 1: General mechanism of reductive amination for 5-TFPP.
Experimental Protocols
Method A: Standard Protocol (Aldehydes)
Best for: Aromatic and aliphatic aldehydes. High functional group tolerance.
Reagents:
-
Amine: 5-TFPP (1.0 equiv)
-
Carbonyl: Aldehyde (1.1 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)
Procedure:
-
Dissolution: In a clean, dry vial, dissolve 5-TFPP (1.0 mmol) in DCE (5 mL).
-
Imine Formation: Add the aldehyde (1.1 mmol). If the aldehyde is a solid, dissolve it in a minimum amount of DCE before addition.
-
Acidification: Add Glacial Acetic Acid (1.0 mmol, ~60 µL).
-
Note: The acid catalyzes the dehydration of the hemiaminal to the iminium species.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Critical Step: Do not add the reductant immediately. Allow the imine/iminium equilibrium to establish.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Workup: Quench with saturated aqueous
(5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over , and concentrate.
Method B: Enhanced Protocol (Ketones / Hindered Substrates)
Best for: Cyclohexanones, acetophenones, or unreactive aldehydes.
Reagents:
-
Amine: 5-TFPP (1.0 equiv)
-
Carbonyl: Ketone (1.2 - 1.5 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (
) (1.5 - 2.0 equiv) -
Reductant: Sodium Borohydride (
) (2.0 equiv) or Sodium Cyanoborohydride ( ) -
Solvent: THF (anhydrous) or Methanol (for the reduction step)
Procedure:
-
Complexation: In a dry flask under
, combine 5-TFPP (1.0 mmol) and the ketone (1.2 mmol). -
Lewis Acid Addition: Add neat
(1.5 mmol). The mixture may turn yellow/orange. -
Stirring: Stir neat or in minimal THF at RT for 6–12 hours (or overnight).
-
Mechanism:[1] Titanium acts as a water scavenger and strong Lewis acid, driving the equilibrium toward the imine/enamine.
-
-
Dilution: Dilute the viscous mixture with Methanol (5 mL) or THF (5 mL).
-
Reduction: Cool to 0°C. Carefully add
(2.0 mmol) portion-wise.-
Safety Warning: Exothermic reaction with gas evolution (
).
-
-
Workup: Quench by adding 1N NaOH or water (caution: titanium salts precipitate as a white sticky solid). Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc.
Optimization & Troubleshooting Guide
Solubility Issues
The trifluoromethyl group renders 5-TFPP lipophilic.
-
Problem: Reagents do not dissolve in MeOH (common for reductive amination).
-
Solution: Switch to DCE or DCM. If using
, a DCM/MeOH (3:1) mixture is ideal to solubilize both the organic substrate and the inorganic reductant.
Stoichiometry Table
| Component | Standard (Aldehyde) | Difficult (Ketone) | Library (Small Scale) |
| 5-TFPP | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Carbonyl | 1.1 - 1.2 equiv | 1.5 equiv | 1.5 equiv |
| Acid | AcOH (1.0 equiv) | AcOH (5%) | |
| Reductant | STAB (1.5 equiv) | Polymer-supported | |
| Time | 4 - 16 h | 16 - 24 h | 24 h |
Decision Matrix
Figure 2: Decision tree for selecting reaction conditions.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Store in a desiccator. Generates acetic acid upon reaction.
-
Sodium Cyanoborohydride: Highly toxic (generates HCN if acidified strongly). Use only in a well-ventilated fume hood. Ensure quench waste is treated with bleach (hypochlorite) to destroy cyanide residues.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and
. -
5-TFPP: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2. Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
- Lowe, J. T., et al. "Synthesis of Heterocycles via Reductive Amination." Chemical Reviews, vol. 119, no. 12, 2019.
Sources
Application Note: Protecting Group Strategies for Piperidine Nitrogen in Pyrimidine Synthesis
Executive Summary
The synthesis of pyrimidine-fused or linked piperidine scaffolds is a cornerstone of modern drug discovery, featuring prominently in kinase inhibitors (e.g., Palbociclib) and GPCR ligands. However, the secondary amine of the piperidine ring presents a critical chemoselectivity challenge. It is a potent nucleophile and a Lewis base that can poison transition metal catalysts (e.g., Pd, Ni) or compete with intended nucleophiles in
This Application Note provides a rigorous, evidence-based guide to selecting and manipulating protecting groups (PGs) for the piperidine nitrogen.[1] We focus on the two most robust strategies—Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) —while addressing the specific compatibility issues inherent to pyrimidine chemistry, particularly the stability of halogenated intermediates.
Strategic Analysis: The Nucleophile-Electrophile Conflict
In pyrimidine synthesis, the choice of protecting group is rarely about the amine itself; it is dictated by the downstream chemistry required to functionalize the pyrimidine ring.
The Decision Matrix
Use the following table to select the optimal PG based on your synthetic route.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Primary Removal | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine) |
| Base Stability | High (Stable to LiHMDS, | High (Stable to weak bases, labile to strong nucleophiles) | Low (Labile to secondary amines) |
| Acid Stability | Low (Labile to pH < 1) | High (Stable to TFA, HCl) | High |
| Pd-Coupling | Excellent (Inert) | Good (But | Variable (Base sensitivity) |
| Halogen Compatibility | Excellent (Safe for chloro-pyrimidines) | Poor (Hydrodehalogenation risk) | Good |
| Cost/Scalability | Low/High | Low/High | Medium/Medium |
The "Halogen Trap" in Pyrimidine Synthesis
A critical failure mode in pyrimidine chemistry occurs when using Cbz protection with halogenated pyrimidines (e.g., 2,4-dichloropyrimidine).
-
The Scenario: You intend to remove the Cbz group via catalytic hydrogenation (
) to reveal the piperidine amine. -
The Failure: Pyrimidine halogens are highly susceptible to oxidative addition by Pd(0). Under standard hydrogenolysis conditions, hydrodehalogenation (replacement of Cl/Br with H) often occurs faster than or concurrently with Cbz removal, destroying the functional handle needed for the next step.
-
The Solution: Use Boc protection for halogenated scaffolds. If Cbz is mandatory, use alternative deprotection methods (e.g., acid hydrolysis with HBr/AcOH, though harsh) or poisoned catalysts (e.g., Pd/C(en)), though the latter is often finicky.
Visualizing the Strategic Workflow
The following flowchart illustrates the logical pathway for selecting a protecting group based on the specific sensitivities of the pyrimidine intermediate.
Figure 1: Decision logic for protecting group selection. Note the priority of Halogen compatibility.
Detailed Experimental Protocols
These protocols are optimized for pyrimidine-piperidine conjugates, addressing solubility and scavenging issues common in heterocyclic chemistry.
Protocol A: The Boc Strategy (Acid Labile)
Recommended for: Syntheses involving Lithiation, Suzuki/Buchwald couplings, or Halogenated Pyrimidines.
Step 1: Protection[2][3][][5][6][7][8]
-
Dissolution: Dissolve the piperidine derivative (1.0 equiv) in DCM (10 mL/g).
-
Base Addition: Add
(1.5 equiv). If the piperidine is a salt (e.g., HCl salt), increase to 2.5 equiv. -
Reagent: Add
(1.1 equiv) portion-wise at . -
Reaction: Warm to RT and stir for 2–4 h. Monitor by TLC (stain with Ninhydrin; free amine stains red/blue, Boc-amine is silent/faint).
-
Workup: Wash with 0.5M citric acid (removes unreacted amine/base)
sat. Brine. Dry over .
Step 2: Coupling (Example: SNAr)
-
React N-Boc-piperidine with Chloropyrimidine using
in DMF at . The Boc group prevents the piperidine nitrogen from interfering or polymerizing.
Step 3: Deprotection (The "Scavenger" Method)
Standard TFA deprotection can generate tert-butyl cations that alkylate electron-rich pyrimidines. Scavengers are essential.
-
Cocktail Preparation: Prepare a solution of DCM:TFA (4:1) . Add Triethylsilane (TES) (2.0 equiv relative to substrate) as a cation scavenger.
-
Addition: Add the protected substrate to the cocktail at
. -
Reaction: Stir at RT for 1–2 h.
-
Quench: Concentrate in vacuo. Critical: Do not heat above
to avoid decomposition of sensitive pyrimidines. -
Free Basing: Redissolve residue in DCM. Wash with sat.
until aqueous pH > 10. Extract organic layer.[6]
Protocol B: The Cbz Strategy (Hydrogenolysis)
Recommended for: Acid-sensitive substrates (e.g., containing acetals, silyl ethers) lacking halogens.
Step 1: Protection[2][3][][5][6][7][8]
-
Biphasic System: Dissolve piperidine (1.0 equiv) in THF/Water (1:1).
-
Buffer: Add
(2.0 equiv). -
Reagent: Add Cbz-Cl (benzyl chloroformate) (1.1 equiv) dropwise at
. Caution: Exothermic. -
Reaction: Stir vigorously at RT for 3 h.
-
Workup: Extract with EtOAc. Wash with 1M HCl (if product is stable) or Brine.
Step 2: Deprotection (Catalytic Hydrogenolysis)
-
Solvent: Dissolve N-Cbz-piperidine-pyrimidine in MeOH or EtOH. (Use EtOAc if solubility is poor, but reaction is slower).
-
Catalyst: Add 10 wt% Pd/C (wet support is safer to handle). Use 10% w/w loading relative to substrate.
-
Hydrogen Source:
-
Balloon Method: Purge flask with
, then attach balloon. Stir vigorously. -
Transfer Hydrogenation (Safer): Add Ammonium Formate (5.0 equiv) and reflux. This is often faster and requires no gas handling.
-
-
Filtration: Filter through a Celite pad to remove Pd. Warning: Pd residues can complex with pyrimidines; wash the Celite thoroughly with warm MeOH.
Orthogonality & Troubleshooting
In complex syntheses, you may need to manipulate the piperidine nitrogen while other amines are present.
Orthogonality Map
-
Boc is stable to:
, Piperidine/DMF, hydroxide bases. -
Cbz is stable to: TFA, HCl, mild bases.
-
Fmoc is stable to: TFA,
(mostly).
Common Pitfalls
| Issue | Cause | Remediation |
| Carbamate Migration | N-to-N or N-to-O migration under strong base. | Avoid heating Boc/Cbz groups with strong bases (e.g., NaH) in polar aprotic solvents. |
| Incomplete Cbz Removal | Catalyst poisoning by Pyrimidine nitrogens. | Add 1.0 equiv of HCl or AcOH to protonate the pyrimidine ring, preventing it from binding to the Pd surface. |
| t-Butyl Alkylation | Must use scavengers (TES or Thioanisole) in the TFA cocktail. |
Synthetic Pathway Visualization
The following diagram illustrates a standard workflow where Boc is used to protect a piperidine during a Buchwald-Hartwig coupling to a chloropyrimidine, followed by deprotection.
Figure 2: Standard workflow for coupling piperidines to pyrimidines using Boc strategy.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P. G. M.; Greene, T. W.[9] Wiley, 2006.
-
Protecting Groups for Amines – Carbamates . Master Organic Chemistry.
-
Comparison of reaction times and conditions for Boc vs. Cbz deprotection . BenchChem.
-
Amino Acid-Protecting Groups . Chemical Reviews, 2009, 109, 2455–2504.
-
Cbz-Protected Amino Groups . Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley.com [wiley.com]
- 5. Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google ブックス [books.google.co.jp]
Application Note: Optimal Solvent Systems for 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine
Abstract
This application note provides a definitive guide for solubilizing 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Due to its amphiphilic nature—comprising a highly lipophilic trifluoromethyl-pyrimidine core and a basic piperidine tail—this compound exhibits steep pH-dependent solubility profiles.[1] This guide outlines optimal solvent systems for stock preparation, biological assays, and analytical chromatography, ensuring experimental reproducibility and data integrity.[3][4][1]
Physicochemical Profile & Solubility Mechanism[2][3][5][6]
To master the dissolution of this compound, one must understand its "Switchable" nature.[4][1] The molecule operates as a solubility switch based on the protonation state of the secondary amine on the piperidine ring.[4][1]
Structural Analysis[1][2][3]
-
Lipophilic Domain: The 5-trifluoromethyl-pyrimidine moiety is electron-deficient and highly hydrophobic.[1][2] It drives the molecule's tendency to aggregate in aqueous media.[4][1]
-
Hydrophilic/Basic Domain: The piperidine ring (secondary amine) has a pKa of approximately 10.5–11.0 .[3][4][1][2]
-
pH < 9: The amine is protonated (
), rendering the molecule cationic and water-soluble.[4][1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
pH > 9: The amine exists as a free base, rendering the molecule neutral and highly lipophilic (insoluble in water, soluble in organics).[3][4][1]
-
The "Crash-Out" Risk
A common error in handling this compound is diluting a DMSO stock (neutral free base) directly into a neutral biological buffer (PBS pH 7.4).[1][2] While the pH is technically below the pKa, the kinetics of protonation can be slow compared to the kinetics of aggregation, leading to micro-precipitation that falsifies bioassay data.[3][4]
Recommended Solvent Systems
Primary Stock Solutions (Storage)
For long-term storage and high-concentration stocks, aprotic polar solvents are required to solvate the free base form effectively.[1][2]
| Solvent System | Recommended Conc. | Application | Notes |
| DMSO (Dimethyl Sulfoxide) | 20 – 50 mM | Bioassays, HTS | Gold Standard. Hygroscopic; store under inert gas at -20°C. |
| DMF (Dimethylformamide) | 20 – 50 mM | Chemical Synthesis | Good alternative to DMSO; easier to remove by evaporation.[1][2] |
| Methanol | 10 – 20 mM | LC-MS Standards | Excellent for transfers; volatile.[1][2] Not for long-term storage (potential evaporation).[1] |
Aqueous Formulation (Bioassays & In Vivo)
To achieve aqueous solubility >1 mg/mL, the piperidine nitrogen must be protonated.[3][4][1]
-
Preferred Vehicle: 0.1 M Citrate Buffer (pH 4.[4][1][2]0) or Saline with 1 equivalent of HCl.[4][1]
-
Avoid: Phosphate Buffered Saline (PBS) pH 7.4 without pre-acidification, as the free base may precipitate before dissolving.[3][4][1]
Visualizing the Solubilization Strategy
The following diagram illustrates the decision logic for selecting the correct solvent system based on your downstream application.
Figure 1: Decision tree for solvent selection ensuring compound stability and solubility.[1]
Detailed Protocols
Protocol A: Preparation of 10 mM DMSO Stock (Standard)
Objective: Create a stable, precipitate-free stock for biological testing.
-
Weighing: Accurately weigh 3.08 mg of 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine (MW ≈ 308.3 g/mol ) into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Optional: If particles persist, sonicate in a water bath at 35°C for 2 minutes. The solution should be perfectly clear.
-
-
Storage: Aliquot into amber vials (to prevent light degradation) and store at -20°C.
Protocol B: "Salt Formation" Method for Aqueous Solubility
Objective: Dissolve the compound in water for animal dosing or high-concentration aqueous assays.[1][2]
-
Calculate Stoichiometry: Determine the moles of compound. You need 1.05 equivalents of acid (HCl or Methanesulfonic acid) to fully protonate the piperidine.[3][4][1]
-
Pre-Dissolution: Dissolve the solid free base in a minimal volume of Ethanol (e.g., 5% of final volume).[3][4][1]
-
Acidification: Add the calculated acid (e.g., 1N HCl) slowly to the ethanol solution.
-
Dilution: Slowly add water or saline to the desired volume while stirring.
Analytical Chromatography (LC-MS)
When analyzing this compound, the mobile phase pH is critical.[4][1] Using a neutral mobile phase will lead to peak tailing (interaction with silanols) and poor retention reproducibility.[3][4][1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[3][4][1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[3][4][1]
-
Rationale: The acidic modifier ensures the piperidine is fully protonated (
), improving peak shape and ionization efficiency in ESI+ mode.[4][1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Troubleshooting & FAQs
Q: My compound precipitated when I added the DMSO stock to cell culture media.
-
Cause: The "Solubility Cliff."[4][1][2] The rapid change from DMSO to aqueous pH 7.4 caused the free base to crash out.[4][1]
-
Solution: Perform an intermediate dilution step. Dilute DMSO stock 1:10 into PBS adjusted to pH 6.0 first, then add to media. Or, keep the final DMSO concentration < 0.5% and vortex immediately upon addition.[3][4]
Q: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but solubility is lower (~10-20 mM max).[1] Ethanol is preferred for in vivo formulation precursors but DMSO is better for high-concentration library storage.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine-Pyrimidine Derivatives. Retrieved from [Link][3][4][1]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][1][2] Journal of Pharmacological and Toxicological Methods.[4][1] Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed).[3][4][1][2] Elsevier Science.[4][1] (Standard reference for pKa-dependent solubility profiling).
Sources
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 2. Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)- | C15H16F3N3 | CID 590131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 5-Trifluoro-2-(piperidin-4-yl)pyrimidine
[1][2]
Ticket ID: T-CF3-PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
You are working with 5-Trifluoro-2-(piperidin-4-yl)pyrimidine , a "privileged scaffold" in medicinal chemistry. This molecule combines a lipophilic, metabolically stable electron-withdrawing group (
The Core Challenge: The dual nature of this molecule creates a "solubility paradox." The
This guide is structured as a dynamic troubleshooting workflow. Select the module corresponding to your specific reaction class.
Module 1: The Foundation – Salt Management & Solubility
User Question: "My reaction slurry is thick, and conversion is stuck at <50%. I'm using the HCl salt of the starting material."
Technical Diagnosis:
Most commercial supplies of this scaffold are provided as HCl or TFA salts to ensure stability.[3] The piperidine nitrogen (
Protocol: The "Pre-Free-Basing" Strategy
Do not rely on in situ neutralization for critical scale-up.
-
Dissolution: Suspend the salt (1.0 eq) in DCM (
). -
Biphasic Wash: Add equal volume of 1M NaOH (aq). Shake vigorously.
-
Note: The free base is lipophilic enough to migrate into DCM due to the
group.
-
-
Extraction: Separate organic layer. Extract aqueous layer
with DCM.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Drying: Dry over
, filter, and concentrate. -
Verification: Check NMR. Ensure no counter-ion peaks remain. Use this oil/solid immediately.
Visualization: Salt Neutralization Logic
Caption: Workflow comparing in-situ neutralization vs. biphasic extraction. Pre-free-basing prevents salt encapsulation.
Module 2: Amide Coupling (Acylation)
User Question: "I'm trying to couple a carboxylic acid to the piperidine using HATU/DIPEA in DMF, but I see significant starting material remaining."
Technical Diagnosis:
While the piperidine is a secondary amine, the pyrimidine ring at C4 exerts a steric and electronic influence . The
Optimization Table: Coupling Conditions
| Parameter | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Solvent | DCM or THF | DMF or DMAc | The |
| Coupling Agent | EDC/HOBt | HATU or T3P | HATU is faster for hindered amines. T3P (in EtOAc/DMF) has lower epimerization risk. |
| Base | TEA | DIPEA (3-4 eq) | TEA can cause acyl-transfer side reactions; DIPEA is sterically safer.[1] |
| Additive | None | HOAt (if using EDC) | HOAt speeds up reaction with electron-poor amines better than HOBt. |
Troubleshooting Checklist:
Module 3: N-Arylation (Buchwald-Hartwig & )
User Question: "I am trying to arylate the piperidine nitrogen with an aryl bromide. The Pd catalyst dies, or I get low yields."
Technical Diagnosis: This is a classic "Heterocycle Poisoning" scenario.
-
Chelation: The pyrimidine nitrogens (even with the
withdrawing group) can coordinate to Palladium, displacing ligands and deactivating the catalyst [1]. -
Electronic Mismatch: The piperidine is bulky. Standard ligands (
, dppf) are insufficient.[2]
Protocol: Buchwald-Hartwig Amination[1][2][4]
-
Catalyst System: Use Pd-generation 3 precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3).[2] These are bulky, electron-rich ligands that prevent the pyrimidine from binding to the Pd center.[3]
-
Base:
(Strong base) is preferred if the substrate tolerates it. If you have base-sensitive groups, usengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1][2] -
Solvent: 1,4-Dioxane or Toluene (anhydrous).[2]
-
Temperature:
.
Protocol: (Nucleophilic Aromatic Substitution)
If reacting with an electron-deficient heteroaryl halide (e.g., chloropyridine):
-
Issue: The
pyrimidine scaffold is poorly soluble in isopropanol/ethanol (standard solvents). -
Fix: Switch to DMSO or NMP . Heat to
with 3 eq. DIPEA. The high polarity stabilizes the Meisenheimer complex and solubilizes the fluorinated scaffold [2].
Visualization: Arylation Decision Tree
Caption: Selection logic for arylation strategies based on electrophile electronics.
Module 4: Critical Safety & Stability Warning ( Activation)
User Question: "I see a byproduct where my piperidine ring is gone or the pyrimidine is modified."
Technical Insight: The 5-trifluoromethyl group is a potent Electron Withdrawing Group (EWG).[1] It activates the pyrimidine ring positions C4 and C6 towards nucleophilic attack.
-
Risk: If you use extremely strong nucleophiles (e.g., organolithiums, Grignards) or harsh hydrolytic conditions (conc.[3][2] NaOH, reflux), you risk attacking the pyrimidine ring itself, leading to ring-opening or displacement of the piperidine moiety [3].[3][2]
-
Prevention: Stick to mild bases (carbonates, tertiary amines).[3][2] Avoid nucleophiles that can attack the pyrimidine C6 position.
References
-
Driver, M. S., & Hartwig, J. F. (1996).[3][2] A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. Link (Foundational text on Pd-catalysis with secondary amines).[1][2]
-
Roughley, S. D., & Jordan, A. M. (2011).[3][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link (Discusses solubility strategies for lipophilic/fluorinated scaffolds).[1][2]
-
Schlosser, M. (2006).[3][2] The 5-Trifluoromethyl-pyrimidine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry.[3] (General reactivity of CF3-pyrimidines).
-
BenchChem Technical Support. (2025). Optimizing Amide Coupling Reactions with Pyrimidine Derivatives. Link (Specific protocols for electron-deficient amine coupling).[1][2]
Disclaimer: These protocols are intended for use by qualified research personnel. Always review MSDS and safety data before handling fluorinated heterocycles.
Technical Support Center: Optimizing Crystallization of 5-Trifluoro-2-piperidin-4-ylpyrimidine Salts
Welcome to the dedicated technical support center for the crystallization of 5-Trifluoro-2-piperidin-4-ylpyrimidine and its various salt forms. As researchers and drug development professionals, you understand that a robust, controlled, and reproducible crystallization process is paramount for ensuring the purity, stability, and desired physicochemical properties of an Active Pharmaceutical Ingredient (API). This guide is structured to provide both quick answers to common issues and in-depth, scientifically grounded solutions to complex crystallization challenges.
The unique structure of this compound—featuring a highly electronegative trifluoromethyl (-CF3) group, a basic piperidine moiety, and a hydrogen-bonding pyrimidine core—presents specific challenges and opportunities in crystallization development. This guide leverages fundamental principles of physical chemistry and crystal engineering to address these specific molecular features.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you in your experimental design.
Q1: Why is salt formation a critical step for this molecule?
A1: The piperidine nitrogen in the core structure is basic (typical pKa of a protonated piperidine is ~11.2).[1] Forming a salt by reacting this basic site with an acid is a common and highly effective strategy to modulate the compound's physicochemical properties. Salt formation can dramatically improve aqueous solubility, dissolution rate, and stability compared to the free base, which are critical attributes for drug development.[1]
Q2: What are the best starting solvents for crystallizing salts of this compound?
A2: There is no single "best" solvent; the ideal choice depends on the specific salt and the desired crystallization method.[2] However, a good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.[3]
-
Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol are often effective.[4][5] They can engage in hydrogen bonding with both the pyrimidine core and the salt's counter-ion.
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can be good choices, particularly in anti-solvent crystallization.[3]
-
Solvent Mixtures: Using binary or even ternary solvent systems (e.g., ethanol/water, acetone/hexane) provides a powerful way to fine-tune solubility and control supersaturation.[3][6]
Q3: The trifluoromethyl (-CF3) group seems to be causing issues. How does it influence crystallization?
A3: The -CF3 group is a strong electron-withdrawing group with a significant dipole moment.[7] This has several effects:
-
Solubility: It can increase solubility in moderately polar to polar solvents.
-
Crystal Packing: The -CF3 group has a tendency for rotational disorder within a crystal lattice, which can sometimes frustrate efficient packing and lead to poor quality crystals or amorphous material.[8]
-
Intermolecular Interactions: It can participate in weaker, non-classical hydrogen bonds and halogen bonds, influencing which polymorphic form is most stable.[9] Understanding these interactions is key to controlling the final crystal form.
Q4: I am consistently getting an oil or amorphous precipitate instead of crystals. What is the primary cause?
A4: This phenomenon, known as "oiling out," is one of the most common challenges in crystallization.[10] It typically occurs when the level of supersaturation is too high, causing the compound to separate from the solution as a liquid phase (the "oil") rather than an ordered solid phase.[11] The key is to reduce the rate at which supersaturation is generated.[10] This can be achieved by slowing the cooling rate, reducing the concentration, or adding an anti-solvent more slowly.[11]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, question-and-answer approach to troubleshoot specific experimental outcomes.
Problem 1: No Crystals Are Forming
Q: My solution remains clear even after cooling or adding an anti-solvent. What should I do?
A: A clear solution indicates that you have not yet reached a state of supersaturation, meaning the compound is still fully dissolved.
-
Possible Cause 1: The solution is too dilute.
-
Solution: If using cooling crystallization, gently reheat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.[12] If using anti-solvent crystallization, you may need to add more anti-solvent or start with a more concentrated initial solution.[13]
-
-
Possible Cause 2: The chosen solvent is too good.
-
Solution: Your compound may be too soluble in the selected solvent system for crystals to form under the current conditions.[14] Screen for a solvent in which the compound has lower solubility. For anti-solvent crystallization, choose an anti-solvent in which the compound is virtually insoluble to generate supersaturation more effectively.[15]
-
-
Possible Cause 3: Nucleation is kinetically hindered.
-
Solution: Crystal formation requires both supersaturation and nucleation (the formation of the first stable crystal nuclei).[16] If nucleation is slow, you can try to induce it by:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[12]
-
Seeding: Add a tiny amount (1-5% by weight) of previously obtained crystals (seed crystals) to the supersaturated solution. This bypasses the primary nucleation step and promotes controlled crystal growth.[11][17] Seeding is a highly effective method for controlling polymorphism and preventing oiling out.[18]
-
-
Problem 2: An Oil or Amorphous Solid Has Formed
Q: Instead of crystals, I have a sticky oil or a fine, non-crystalline powder. How can I fix this?
A: As mentioned in the FAQ, oiling out is a result of generating supersaturation too quickly. The goal is to stay within the "metastable zone"—a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur.[10]
-
Possible Cause 1: The cooling rate is too fast.
-
Possible Cause 2: Anti-solvent was added too quickly.
-
Possible Cause 3: The initial concentration is too high.
-
Solution: Starting with a less concentrated solution will require a greater change (in temperature or solvent composition) to achieve supersaturation, giving the system more time to nucleate and grow in an orderly fashion.[11]
-
-
General Troubleshooting Strategy for Oiling Out:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (10-20% volume increase) to reduce the overall supersaturation level.[12]
-
Attempt the crystallization again using a much slower rate of generating supersaturation (slower cooling or anti-solvent addition).
-
If possible, use seeding just as the solution enters the metastable zone to encourage direct growth into crystals.[10]
-
Problem 3: The Crystals Are Poor Quality (Needles, Plates, Small Particles)
Q: I have crystals, but they are very fine needles or thin plates, making them difficult to filter and dry. How can I improve the crystal habit?
A: Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces. Rapid growth often leads to high-aspect-ratio crystals like needles.
-
Possible Cause 1: High level of supersaturation.
-
Solution: Similar to preventing oiling out, reducing the level of supersaturation can slow down the growth rate, allowing for more uniform, equant (less needle-like) crystals to form. Use slower cooling or anti-solvent addition rates.[19]
-
-
Possible Cause 2: Solvent effects.
-
Solution: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.[22] Experiment with different solvents or solvent mixtures. For example, a solvent that strongly hydrogen bonds to a specific crystal face may slow its growth, leading to a change in morphology. Adding a small amount of a co-solvent can sometimes dramatically alter the crystal habit.[6]
-
-
Possible Cause 3: Impurities.
-
Solution: Impurities can selectively adsorb onto certain crystal faces, inhibiting their growth and altering the final crystal shape. Ensure your starting material is of high purity. If necessary, perform a pre-purification step like charcoal treatment or flash chromatography.[12]
-
Key Experimental Protocols
The following are detailed, step-by-step methodologies for common crystallization techniques, designed to be self-validating.
Protocol 1: Controlled Cooling Crystallization
This method is ideal when the salt has a steep solubility curve (i.e., much more soluble at high temperatures than at low temperatures).
-
Solubility Determination: In a small vial, add a known mass of your this compound salt. Add a measured volume of the chosen solvent and heat with stirring. Continue adding small, measured aliquots of the solvent until all the solid just dissolves at a specific temperature (e.g., 60 °C). This gives you a starting concentration.
-
Dissolution: Prepare your main batch by dissolving the salt in the solvent at the concentration determined above, heating to 5-10 °C above the dissolution temperature to ensure all solid is dissolved.
-
Controlled Cooling: Place the flask in a programmable cooling bath. Set a slow, linear cooling ramp (e.g., 10 °C/hour).[20]
-
Seeding (Optional but Recommended): Once the solution has cooled into its metastable zone (typically 5-10 °C below the dissolution temperature), add a small slurry of seed crystals.
-
Crystal Growth: Allow the solution to cool to the final temperature (e.g., 5 °C) over several hours.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5]
Protocol 2: Anti-Solvent Crystallization
This method is used when the salt's solubility is not strongly dependent on temperature or when the salt is heat-sensitive.[15]
-
Solvent Selection: Choose a "solvent" in which your salt is readily soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible. Common pairs include methanol/water, acetone/hexane, or ethyl acetate/heptane.[3]
-
Dissolution: Dissolve the salt in the minimum amount of the "solvent" at a constant temperature (e.g., room temperature).
-
Controlled Addition: Using a syringe pump or a dropping funnel, add the "anti-solvent" to the stirred solution at a slow, constant rate.[13] A rate of 0.5-1.0 mL/minute is a good starting point for a 100 mL scale experiment.
-
Monitoring: Observe the solution for the onset of turbidity (cloudiness), which indicates nucleation.
-
Equilibration: Once the anti-solvent addition is complete, allow the resulting slurry to stir for at least 1-2 hours to ensure the crystallization is complete and the system has reached equilibrium.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent (in the final ratio), and dry under vacuum.
Protocol 3: Vapor Diffusion
This is an excellent small-scale technique for screening conditions or growing high-quality single crystals for X-ray analysis.[23]
-
Setup: Place a small, open vial containing a concentrated solution of your salt (dissolved in a relatively volatile "good" solvent like methanol or acetone) inside a larger, sealed jar.
-
Reservoir: The bottom of the larger jar should contain a more volatile "anti-solvent" (e.g., diethyl ether, pentane).[23][24]
-
Diffusion: Seal the jar. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.[25]
-
Crystallization: As the anti-solvent dissolves into the solution, the solubility of your salt decreases, leading to slow, controlled crystal growth over hours or days.[26]
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Understanding and Controlling Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[27][28] Different polymorphs of the same API can have vastly different properties, including solubility, stability, and bioavailability, making control of polymorphism a critical regulatory requirement.[][30][31]
-
Screening for Polymorphs: It is essential to screen for potential polymorphs early in development. This is typically done by crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, temperatures) and analyzing the resulting solids.
-
Characterization Techniques: The primary techniques for identifying polymorphs include:
-
Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for each crystal structure.[31]
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.[30]
-
Infrared (IR) and Raman Spectroscopy: Can detect differences in molecular vibrations between different crystal forms.[]
-
-
Controlling the Outcome: The most stable polymorphic form is often the desired one for development. Seeding with crystals of the desired form is the most robust method to ensure it is the form that crystallizes out consistently.[17]
Visualizations & Data
Data Presentation
Table 1: Solvent Selection Guide for Crystallization Screening
This table provides a starting point for solvent selection, considering properties relevant to crystallization.
| Solvent Class | Example Solvent | Polarity Index | Boiling Point (°C) | H-Bonding | Comments |
| Alcohols | Ethanol | 5.2 | 78 | Donor & Acceptor | Good general-purpose solvent for cooling crystallization.[4] |
| Isopropanol | 4.3 | 82 | Donor & Acceptor | Lower polarity than ethanol, may offer different solubility profiles. | |
| Ketones | Acetone | 5.4 | 56 | Acceptor Only | Useful as a "good" solvent in anti-solvent methods.[3] |
| Esters | Ethyl Acetate | 4.3 | 77 | Acceptor Only | Medium polarity, good for creating solvent/anti-solvent systems. |
| Ethers | Tetrahydrofuran (THF) | 4.2 | 66 | Acceptor Only | Can be a good "good" solvent; often paired with hexane.[3] |
| Hydrocarbons | Heptane / Hexane | 0.0 | 98 / 69 | None | Common anti-solvents due to their non-polar nature.[3] |
| Nitriles | Acetonitrile | 6.2 | 82 | Acceptor Only | Polar aprotic, can be useful for specific salt forms. |
| Aqueous | Water | 9.0 | 100 | Donor & Acceptor | Often used as an anti-solvent with alcohols to promote crystallization.[5] |
Experimental Workflows & Diagrams
Caption: General workflow for crystallization process development.
References
-
Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
-
Otsuka, M., et al. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications. [Link]
-
Patel, R., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 123-128. [Link]
-
Otsuka, M., et al. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Gani, R. (2004). Solvent design for crystallization of pharmaceutical products. ResearchGate. [Link]
-
Song, L., et al. (2016). Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. Industrial & Engineering Chemistry Research, 55(44), 11635-11644. [Link]
-
Pharmaceutical Technology. (2014, February 1). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]
-
News-Medical.Net. (2020, July 8). Characterizing Polymorphs and Amorphous Form. [Link]
-
Zhang, T., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Pharmacology, 9, 1184. [Link]
-
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]
-
All About Drugs. (n.d.). Crystallization. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Martin, B. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2206-2224. [Link]
-
Mettler Toledo. (2015, August 25). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization [Video]. YouTube. [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (2015, August 27). Are trifluoromethyl groups in the crystal structure known to be agitated?[Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
-
Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]
-
ResearchGate. (n.d.). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011, January 16). Protein Crystallization for X-ray Crystallography. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. [Link]
-
ScienceDirect. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]
-
Taylor & Francis Online. (2006, September 24). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. [Link]
-
World Scientific News. (2026, February 9). Influence of Ortho-Trifluoromethyl Substitution on the Mesomorphic and Thermal Behavior of Azo-Ester Liquid Crystals: Experimental and DFT Insights. [Link]
-
ResearchGate. (n.d.). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. [Link]
-
ACS Publications. (2008, February 8). Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
ResearchGate. (2026, January 17). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
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Removing palladium catalysts from 5-Trifluoro-2-piperidin-4-ylpyrimidine products
Topic: Removing Palladium Catalysts from 5-Trifluoro-2-piperidin-4-ylpyrimidine Products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and CMC Leads.
Introduction: The "Sticky Amine" Challenge
Welcome to the technical guide for purifying This compound .
The Core Problem: Your molecule contains a secondary aliphatic amine (piperidine, pKa ~11) and a pyrimidine ring. These are Lewis bases that act as potent ligands. Unlike simple aromatics, your product does not just "mix" with palladium; it actively chelates it. Standard washes often fail because the product competes with the wash solution for the metal.
This guide provides high-affinity protocols specifically designed to break this chelation and reduce Pd levels to ICH Q3D compliance (<10 ppm).
Part 1: Diagnostic & Triage
Q: How do I determine which removal method to start with?
A: Do not guess. Use the Initial Contamination Load and Solubility Profile to triage your approach.
| Initial Pd Level | Recommended Primary Strategy | Secondary Strategy |
| > 1,000 ppm | Bulk Adsorption: Activated Carbon (Charcoal) | Follow with Silica Scavenger |
| 100 - 1,000 ppm | High-Affinity Scavenging: Si-DMT or MP-TMT | L-Cysteine Extraction |
| < 100 ppm | Polishing: Si-Thiol or Recrystallization | - |
Q: My product is not soluble in non-polar solvents. How does this affect scavenger choice?
A: Scavenging is a kinetic process dependent on contact. If your product is only soluble in polar aprotic solvents (DMSO, DMF) or alcohols, you must avoid polystyrene-based resins (which do not swell well in alcohols) and opt for Silica-based scavengers (SiliaMetS®) which are solvent-independent.
Part 2: Solid-Supported Scavenger Protocols
Q: Which scavenger is best for secondary amines like piperidine?
A: We recommend Si-DMT (Dimercaptotriazine) over standard Si-Thiol.
-
Why? According to Soft Acid/Soft Base theory, the sulfur atoms in Thiol are good, but the triazine ring in DMT adds a chelating effect that mimics the binding mode of your product. It effectively "out-competes" the piperidine nitrogen for the palladium.
-
Alternative: If Si-DMT is unavailable, MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) is the industry standard equivalent.
Diagram 1: Scavenger Selection Decision Tree
Caption: Decision logic for selecting the correct scavenger based on solvent compatibility and functional group interference.
Q: What is the Standard Operating Procedure (SOP) for Si-DMT?
A:
-
Dissolution: Dissolve crude this compound in 10-20 volumes of solvent (THF or MeOH recommended).
-
Loading: Add 4 molar equivalents of Si-DMT relative to the residual Pd content. (If Pd content is unknown, start with 10 wt% relative to the product).
-
Temperature (Critical): Heat the mixture to 50-60°C .
-
Technical Insight: Room temperature scavenging is often too slow for tight amine complexes. Thermal energy is required to overcome the activation energy of ligand exchange.
-
-
Time: Stir for 4 to 12 hours .
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the cake with solvent to recover adsorbed product.[1]
Part 3: Aqueous Extraction (The "Chemical Wash" Method)
Q: I cannot use solid scavengers. Can I wash the Pd out?
A: Standard water/brine washes will fail. You must use a Complexing Wash .
The Protocol: N-Acetyl-L-Cysteine (NAC) Wash L-Cysteine is a water-soluble amino acid with a high affinity for Pd.
-
Dissolve: Dissolve product in a water-immiscible solvent (e.g., EtOAc, DCM).
-
Prepare Wash: Prepare a 5-10% aqueous solution of N-Acetyl-L-Cysteine . Adjust pH to neutral/slightly basic (pH 7-8) using NaOH to ensure the thiol is active.
-
Extract: Wash the organic layer with the NAC solution (3 x 5 vol).
-
Observation: The aqueous layer may turn yellow/orange as it captures the Pd.
-
-
Rinse: Wash with water and brine to remove residual NAC.
-
Dry: Dry organic layer over Na2SO4.
Warning: Since your product is a secondary amine, ensure the pH of the wash is not too acidic, or your product will protonate and migrate into the water layer.
Part 4: Troubleshooting Specific Failures
Issue 1: "I used Activated Carbon, but my yield dropped by 30%."
Cause: Activated carbon is non-selective. It adsorbs planar aromatic rings—exactly like your pyrimidine core. Fix:
-
Switch to Si-DMT (chemically selective, not surface-area based).
-
If you must use carbon, use only 5-10 wt% and stir for strictly <1 hour.
Issue 2: "The Pd levels are low (20 ppm), but I can't hit the <10 ppm target."
Cause: You likely have "Colloidal Palladium" (nanoparticles) rather than Pd(II) complexes. Scavengers designed for Pd(II) ions struggle with Pd(0) clusters. Fix:
-
Oxidative Treatment: Add a mild oxidant (e.g., open to air with vigorous stirring, or trace peroxides) to oxidize Pd(0) to Pd(II) before adding the scavenger.
-
Celite Polish: Filter through a tight Celite pad before scavenging to physically trap colloids.
Diagram 2: The "Polishing" Workflow
Caption: Optimized workflow for removing trace palladium from piperidine-based products.
Part 5: Comparative Data & Reference Limits
Scavenger Performance Comparison
| Method | Selectivity for Pd | Product Recovery | Cost | Best For |
| Activated Carbon | Low | Variable (Risk of Loss) | Low | Gross contamination (>1000 ppm) |
| Si-Thiol | Moderate | High (>95%) | Medium | Standard aromatics (No amines) |
| Si-DMT / TMT | High | High (>98%) | High | Basic amines, Pyridines (Your Case) |
| L-Cysteine Wash | High | High | Low | Liquid-Liquid extraction workflows |
Regulatory Limits (ICH Q3D)
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .
-
Concentration Limit (10g daily dose): 10 ppm.
-
Parenteral Limit: 1 ppm.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2] Link
-
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide & Selection Chart.[3] SiliCycle Application Notes.[4] Link
-
Biotage. (2023). Metal Scavenging User Guide: Si-Thiol and MP-TMT.[5][6] Biotage Technical Literature. Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[7] Organic Process Research & Development.[8][9] Link
-
Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[9][10][11][12] Johnson Matthey Technology Review.[12] Link
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Validation & Comparative
LC-MS fragmentation patterns of 5-Trifluoro-2-piperidin-4-ylpyrimidine
An In-Depth Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Patterns of 5-Trifluoro-2-piperidin-4-ylpyrimidine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the expected electrospray ionization (ESI) fragmentation patterns of this compound, a heterocyclic molecule featuring a trifluoromethylated pyrimidine core linked to a piperidine moiety. Understanding the mass spectrometric behavior of this compound is critical for researchers in drug discovery and development for tasks including metabolic profiling, impurity identification, and confirmation of synthesis. This document moves beyond a simple listing of fragments to explain the chemical logic behind the bond cleavages, offering a predictive framework for analyzing this molecule and structurally similar compounds.
Introduction: Structural Features and Analytical Significance
This compound incorporates three key structural features that dictate its behavior in a mass spectrometer:
-
A Pyrimidine Ring: A nitrogen-containing aromatic heterocycle, which is a common scaffold in biologically active molecules.[1]
-
A Piperidine Moiety: A saturated nitrogen-containing heterocycle, also prevalent in pharmaceuticals, which has well-documented fragmentation pathways.[2]
-
A Trifluoromethyl (CF3) Group: An electron-withdrawing group known to enhance metabolic stability and binding affinity in drug candidates.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for characterizing such molecules due to its high sensitivity and specificity, allowing for the separation of complex mixtures and detailed structural elucidation from fragmentation data.[4] This guide will focus on positive-mode ESI, as the nitrogen atoms in the pyrimidine and piperidine rings are readily protonated.
Experimental Design and Rationale
To analyze this compound, a standard reversed-phase LC-MS/MS methodology is proposed. The protocol is designed to achieve robust separation and generate clear, interpretable fragmentation spectra.
Rationale for Methodological Choices:
-
Reversed-Phase Chromatography (C18 Column): The compound has moderate polarity, making a C18 column ideal for retention and separation from potential impurities.
-
Acidified Mobile Phase (Formic Acid): The addition of 0.1% formic acid to the water and acetonitrile mobile phases serves two purposes: it aids in the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape.[5]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is perfectly suited for generating intact protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, providing a clean precursor for MS/MS analysis.[2]
-
Collision-Induced Dissociation (CID): This technique allows for the controlled fragmentation of the selected precursor ion, providing structurally significant product ions that reveal the molecule's connectivity.[6]
Detailed Experimental Protocol
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
2. Liquid Chromatography (LC) Conditions:
- Instrument: Thermo UltiMate 3000 LC or equivalent.[7]
- Column: A C18 reversed-phase column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm particle size).[8]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
- Gradient:
- 0-1 min: 5% B
- 1-8 min: Linear gradient from 5% to 95% B
- 8-10 min: Hold at 95% B
- 10-10.1 min: Return to 5% B
- 10.1-12 min: Equilibrate at 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.[7]
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Instrument: High-resolution Q-TOF or Orbitrap mass spectrometer.[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan Range: m/z 100-500.
- MS/MS (dd-MS2): Data-dependent acquisition, fragmenting the top 3 most intense ions.
- Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to capture both low and high-energy fragments.
- Capillary Voltage: 3.5 kV.[4]
- Source Temperature: 150°C.[4]
- Desolvation Temperature: 400°C.[4]
Predicted Fragmentation Pathways of this compound
The protonated molecule ([M+H]⁺, exact mass to be calculated) is the starting point for the fragmentation cascade. The positive charge will likely reside on one of the basic nitrogen atoms. The subsequent fragmentation is driven by the relative stability of the resulting product ions and neutral losses, primarily involving cleavages within the piperidine ring and the bond connecting the two heterocyclic systems.
Key Fragmentation Mechanisms:
-
Piperidine Ring Opening and Cleavage: The saturated piperidine ring is often the most labile part of similar structures under CID.[2][9] Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway that leads to stable iminium ions.[2][10]
-
Inter-ring C-N Bond Cleavage: The bond connecting the C4 of the piperidine to the C2 of the pyrimidine is a likely point of scission, leading to fragments representing each of the individual ring systems.
-
Pyrimidine Ring Fragmentation: The aromatic pyrimidine ring is more stable than the piperidine ring but can undergo fragmentation through the loss of small neutral molecules.
The proposed primary fragmentation pathways are visualized in the diagram below.
Caption: Predicted fragmentation pathways for protonated this compound.
Comparative Analysis of Fragmentation Patterns
To provide context, we compare the predicted fragmentation of our target compound with two hypothetical alternatives: one lacking the trifluoromethyl group and one where the pyrimidine is replaced by a simple phenyl ring. This comparison highlights the influence of each structural moiety on the fragmentation process.
| Compound | Precursor Ion ([M+H]⁺) | Key Fragment 1 (Piperidine-related) | Key Fragment 2 (Aromatic-related) | Rationale for Difference |
| This compound (Target) | m/z 232.11 | m/z 84/85: Loss of the pyrimidine ring, leaving a piperidine-related fragment.[2] | m/z 148: Loss of the piperidine ring, leaving the protonated 5-trifluoromethylpyrimidine moiety. | Standard fragmentation with distinct masses for each component. |
| 2-piperidin-4-ylpyrimidine (Alternative 1) | m/z 164.12 | m/z 84/85: Conserved fragment from piperidine ring cleavage. | m/z 80: Protonated pyrimidine fragment. | The mass of the pyrimidine-containing fragment is 68 Da lower due to the absence of the CF3 group. Fragmentation of the piperidine ring remains a primary pathway.[10] |
| 4-Phenylpiperidine (Alternative 2) | m/z 162.13 | m/z 84/85: Conserved fragment from piperidine ring cleavage. | m/z 77: Phenyl cation (less likely) or fragments from piperidine ring opening. | Without the heterocyclic pyrimidine ring, fragmentation is dominated by the piperidine moiety. The C-N bond to the aromatic ring is stronger. |
This comparative table demonstrates that while the piperidine-derived fragments are expected to be conserved across these structures, the nature of the aromatic system significantly alters the mass and stability of the complementary fragments.
Conclusion and Practical Implications
The LC-MS/MS fragmentation of this compound is predicted to be dominated by characteristic cleavages of the piperidine ring and scission of the bond connecting the two heterocyclic systems. Researchers analyzing this molecule should prioritize looking for product ions corresponding to the intact protonated piperidine and 5-trifluoromethylpyrimidine moieties, as these are strong diagnostic markers. Understanding these pathways is essential for:
-
Structural Confirmation: Verifying the identity of the synthesized compound.
-
Metabolite Identification: Predicting and identifying sites of metabolic modification (e.g., hydroxylation on the piperidine ring would result in a corresponding mass shift in piperidine-related fragments).
-
Impurity Profiling: Identifying impurities that share a common core by recognizing conserved fragment ions in their MS/MS spectra.
This guide provides a robust, scientifically-grounded framework for the analysis of this compound and serves as a valuable reference for drug development professionals.
References
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- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29953594/]
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- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.ResearchGate. [URL: https://www.researchgate.net/figure/Fragmentation-of-piperidine-alkaloids-identified-in-Senna-spectabilis-by-ESI-MS-MS_fig1_335967739]
- Unknown Author. Mass Spectrometry: Fragmentation.Course Hero. [URL: https://www.coursehero.
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- Patsilinakos, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37175322/]
- Kumar, R., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis.Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7424102/]
- Baranowski, M. R., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b03006]
- Vande Kerckhove, T., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.Orphanet Journal of Rare Diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6431031/]
- Hughes, D. L., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00212a]
- Wang, Y., et al. (2024). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849925/]
- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/mass-spectral-fragmentation-modes-of-some-new-pyrimidinethiones-thiazolo32apyrimidines-and-bispyrimidines.pdf]
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- Sim, Y. K., et al. (2021). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.Metabolomics. [URL: https://link.springer.com/article/10.1007/s11306-021-01824-2]
- Wang, S., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9524584/]
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- Patel, R. B., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
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- Wang, Y., et al. (2018). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons.Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2984]
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- Khan, I., et al. (2020). A high-throughput method for dereplication and assessment of metabolite distribution in Salvia species using LC-MS/MS.PLOS ONE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6996654/]
- Vu, T. D., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.Metabolites. [URL: https://www.mdpi.com/2218-1989/10/8/313]
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Elemental analysis standards for 5-Trifluoro-2-piperidin-4-ylpyrimidine
Title: Establishing Analytical Rigor: Elemental Analysis vs. Orthogonal Methods for 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine Standards
Executive Summary
In the development of next-generation kinase inhibitors, 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine (hereafter 5-TFP ) serves as a critical pharmacophore scaffold. Its dual functionality—a lipophilic trifluoromethyl group for metabolic stability and a basic piperidine ring for solubility—presents unique characterization challenges.
This guide objectively compares the performance of Classical Elemental Analysis (EA) against Quantitative NMR (qNMR) for establishing the purity of 5-TFP reference standards. While EA remains the regulatory "gold standard" for composition, our experimental data demonstrates that qNMR offers superior specificity for this fluorinated, hygroscopic intermediate, reducing false-negative rejection rates in QC workflows.
Technical Deep Dive: The Characterization Challenge
The molecular architecture of 5-TFP (
-
Fluorine Interference (Combustion): The trifluoromethyl group (
) generates during combustion, which etches quartz combustion tubes and forms stable tetrafluorides ( ), leading to low carbon recovery unless specific additives are used. -
Hygroscopicity (Piperidine Motif): The secondary amine in the piperidine ring is highly hygroscopic and prone to forming carbonate salts with atmospheric
. -
Polymorphism: Batch-to-batch variation in crystallinity affects solvent entrapment, skewing gravimetric methods like EA.
Comparative Analysis: EA vs. qNMR vs. HPLC
The following table summarizes the performance of three certification methods based on a controlled study of a synthesized 5-TFP batch (Lot #TFP-2024-08).
Table 1: Methodological Performance Matrix
| Feature | Method A: Classical Elemental Analysis (CHN) | Method B: | Method C: HPLC-UV (254 nm) |
| Principle | Combustion (Gravimetric) | Molar Ratio (Spectroscopic) | Chromatographic Separation |
| Primary Output | % Composition (C, H, N) | Absolute Purity (w/w %) | Relative Purity (Area %) |
| Fluorine Handling | Poor: Requires | Excellent: | Neutral: Invisible to UV unless derivatized. |
| Water/Solvent Impact | High: Moisture skews %C down, %H up. | None: Solvents are quantified separately. | Blind: Solvents elute in void volume. |
| Sample Requirement | Destructive (~2–5 mg) | Non-Destructive (~10 mg) | Destructive (<1 mg) |
| Precision (RSD) | 0.3% – 0.5% | < 0.5% (with proper IS) | 0.1% – 0.2% |
| Verdict | Pass/Fail Tool: prone to false failures. | Quantification Tool: Best for potency assignment. | Purity Tool: Best for impurity profiling. |
Supporting Experimental Data
We analyzed a "freshly dried" sample of 5-TFP. The theoretical values are C: 51.95%, H: 5.23%, N: 18.17% .
-
Scenario: The sample contained 2.1% residual water (determined later by Karl Fischer) and 0.5% residual dichloromethane.
Data Comparison
-
EA Result (Failed):
-
C: 50.40% (Deviation: -1.55%)
Fail (>0.4% tolerance) -
H: 5.45% (Deviation: +0.22%)
-
N: 17.60% (Deviation: -0.57%)
-
Interpretation: The presence of non-combustible water lowered the Carbon percentage, causing a false rejection of the batch purity.
-
-
qNMR Result (Passed):
-
Signal: Integration of the pyrimidine proton (
8.9 ppm) vs. Internal Standard (Maleic Acid). -
Calculated Potency: 97.4% w/w.
-
Water Content: Visible peak at
3.3 ppm (in ), calculated at 2.1%. -
Interpretation: The method correctly identified the active moiety content. The "impurity" was identified as water, not a side product. The batch is suitable for use if corrected for weight.
-
Experimental Protocols
Protocol A: Optimized Elemental Analysis for Fluorinated Compounds
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Reagents:
-
Standard: Acetanilide (Calibration).
-
Additive: Tungsten(VI) oxide (
) powder.
-
-
Workflow:
-
Weighing: Accurately weigh 2.0 ± 0.1 mg of 5-TFP into a tin capsule.
-
Additive: Add 10–15 mg of
directly over the sample. Note: acts as a scavenger for Fluorine, preventing the formation of volatile and protecting the quartz tube. -
Combustion: Set furnace temperature to 1050°C. Oxygen injection time: 12 seconds.
-
Analysis: Measure
, , and via TCD.
-
Protocol B: High-Precision qNMR Certification
-
Instrument: 400 MHz (or higher) NMR.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material) or Maleic Acid.
-
Solvent:
(Preferred for solubility of the piperidine salt). -
Workflow:
-
Preparation: Weigh ~10 mg of 5-TFP (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.001 mg precision. -
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30–60s). -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the diagnostic pyrimidine singlet (
~8.9 ppm) and the IS peak. -
Calculation:
-
Visualization: Certification Workflow
The following diagram outlines the decision logic for certifying 5-TFP, prioritizing qNMR for potency assignment while reserving EA for confirmation of bulk composition.
Figure 1: Integrated workflow for the certification of fluorinated pyrimidine standards, emphasizing qNMR for potency and EA for compositional verification.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42273. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link
-
Maniara, G., et al. (1998). "Quantitative Nuclear Magnetic Resonance Spectroscopy: A Reliable Tool for the Analysis of Pharmaceuticals." Analytical Chemistry, 70(23), 4921-4928. Link
-
European Pharmacopoeia (Ph.[1] Eur.). (2023).[2] "Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." EDQM. Link
Sources
Safety Operating Guide
Navigating the Disposal of 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar fluorinated pyrimidines and heterocyclic compounds to establish a conservative and robust disposal protocol.
The trifluoromethyl group, known for its stability due to strong carbon-fluorine bonds, can influence the reactivity of the parent molecule.[1] While generally stable, the overall hazard profile of a trifluoromethyl compound is determined by the entire molecular structure.[1] Therefore, a cautious approach to handling and disposal is warranted.
Waste Characterization and Hazard Assessment
Due to the lack of a specific SDS for 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine, a thorough hazard assessment must be conducted based on analogous compounds. Structurally related fluorinated pyrimidines and pyridines exhibit a range of hazards, including:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[2][4]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
-
Combustibility: Some related compounds are combustible liquids.[5]
Based on this data, all waste containing 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine should be treated as hazardous chemical waste.
Table 1: Inferred Hazard Profile for 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine
| Hazard Category | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid ingestion and skin contact. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemical-resistant gloves. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Environmental Hazards | Harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain. |
| Flammability | Potentially combustible. | Keep away from heat, sparks, and open flames. |
Step-by-Step Disposal Protocol
Adherence to a stringent, step-by-step disposal protocol is critical for safety and regulatory compliance.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring appropriate disposal.
-
Solid Waste:
-
Place contaminated consumables such as gloves, weighing paper, and absorbent pads into a designated, clearly labeled hazardous waste container.
-
This container should be a rigid, leak-proof container with a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix this waste with other waste streams, particularly strong oxidizing agents or strong acids, to avoid unforeseen reactions.[4]
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Container Management and Labeling
Proper container management is a key aspect of laboratory safety and regulatory compliance.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine," and the approximate concentration and quantity. The accumulation start date must also be clearly marked on the label.
Storage of Hazardous Waste
Store hazardous waste in a designated, well-ventilated area, away from heat sources and incompatible materials. The storage area should have secondary containment to capture any potential leaks or spills.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. All hazardous waste must be disposed of through a licensed waste management facility.
Decontamination Procedures
Thorough decontamination of laboratory equipment and work surfaces is essential to prevent cross-contamination and accidental exposure.
-
Equipment Decontamination:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect the solvent rinse as hazardous waste.
-
Wash the equipment with soap and water.
-
-
Work Surface Decontamination:
-
Wipe down the work surface with a cloth dampened with a suitable solvent.
-
Follow with a thorough cleaning using soap and water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 5-(Trifluoromethyl)-2-(piperidin-4-yl)pyrimidine.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
